molecular formula C13H13N3O3S B1345826 3-(5-{[(2-Methylphenyl)amino]carbonyl}-1,3,4-thiadiazol-2-yl)propanoic acid CAS No. 1142210-07-8

3-(5-{[(2-Methylphenyl)amino]carbonyl}-1,3,4-thiadiazol-2-yl)propanoic acid

Cat. No.: B1345826
CAS No.: 1142210-07-8
M. Wt: 291.33 g/mol
InChI Key: AMVBJNASGDTSAP-UHFFFAOYSA-N
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Description

3-(5-{[(2-Methylphenyl)amino]carbonyl}-1,3,4-thiadiazol-2-yl)propanoic acid is a compound that belongs to the class of thiadiazole derivatives Thiadiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(5-{[(2-Methylphenyl)amino]carbonyl}-1,3,4-thiadiazol-2-yl)propanoic acid typically involves the following steps:

    Formation of the Thiadiazole Ring: This can be achieved by reacting a suitable hydrazine derivative with carbon disulfide in the presence of a base, followed by cyclization.

    Introduction of the 2-Methylphenyl Group: This step involves the acylation of the thiadiazole ring with 2-methylphenyl isocyanate.

    Formation of the Propanoic Acid Moiety:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the thiadiazole ring.

    Reduction: Reduction reactions can occur at the carbonyl group, converting it to an alcohol.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Electrophilic substitution reactions typically require strong acids or halogenating agents.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Nitro or halogenated derivatives.

Scientific Research Applications

3-(5-{[(2-Methylphenyl)amino]carbonyl}-1,3,4-thiadiazol-2-yl)propanoic acid has several applications in scientific research:

    Medicinal Chemistry: It is studied for its potential as an anti-inflammatory or antimicrobial agent.

    Agriculture: The compound can be used as a pesticide or herbicide due to its biological activity.

    Materials Science: It can be used in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 3-(5-{[(2-Methylphenyl)amino]carbonyl}-1,3,4-thiadiazol-2-yl)propanoic acid involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit certain enzymes or receptors, leading to its therapeutic effects. The exact pathways and targets can vary depending on the specific application and the biological system involved.

Comparison with Similar Compounds

Similar Compounds

  • 3-(5-{[(3-Methylphenyl)amino]carbonyl}-1,3,4-thiadiazol-2-yl)propanoic acid
  • 3-(5-{[(4-Methylphenyl)amino]carbonyl}-1,3,4-thiadiazol-2-yl)propanoic acid

Uniqueness

The uniqueness of 3-(5-{[(2-Methylphenyl)amino]carbonyl}-1,3,4-thiadiazol-2-yl)propanoic acid lies in its specific substitution pattern, which can influence its chemical reactivity and biological activity. The position of the methyl group on the phenyl ring can affect the compound’s interaction with molecular targets and its overall stability.

Properties

IUPAC Name

3-[5-[(2-methylphenyl)carbamoyl]-1,3,4-thiadiazol-2-yl]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13N3O3S/c1-8-4-2-3-5-9(8)14-12(19)13-16-15-10(20-13)6-7-11(17)18/h2-5H,6-7H2,1H3,(H,14,19)(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AMVBJNASGDTSAP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1NC(=O)C2=NN=C(S2)CCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13N3O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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3-(5-{[(2-Methylphenyl)amino]carbonyl}-1,3,4-thiadiazol-2-yl)propanoic acid
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3-(5-{[(2-Methylphenyl)amino]carbonyl}-1,3,4-thiadiazol-2-yl)propanoic acid
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3-(5-{[(2-Methylphenyl)amino]carbonyl}-1,3,4-thiadiazol-2-yl)propanoic acid
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3-(5-{[(2-Methylphenyl)amino]carbonyl}-1,3,4-thiadiazol-2-yl)propanoic acid
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3-(5-{[(2-Methylphenyl)amino]carbonyl}-1,3,4-thiadiazol-2-yl)propanoic acid
Reactant of Route 6
3-(5-{[(2-Methylphenyl)amino]carbonyl}-1,3,4-thiadiazol-2-yl)propanoic acid

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